5-Fluoroindole-3-acetic acid

Targeted Cancer Therapy Prodrug Activation Enzyme Kinetics

Researchers studying auxin signaling require pathway-selective tools, yet commonly available IAA analogs fail to discriminate between TIR1/AFB and ABP1-mediated responses. 5-Fluoroindole-3-acetic acid (5-F-IAA) resolves this by selectively activating the TIR1/AFB transcriptional pathway while leaving ABP1-dependent rapid responses unperturbed, enabling unambiguous functional assignment of downstream auxin effects. - Exhibits ~10-fold slower HRP oxidation than IAA, yet paradoxically generates greater cytotoxicity upon activation - a critical advantage for enzyme-prodrug systems (ADEPT/GDEPT) requiring controlled activation and high cytotoxic payload. - Serves as a versatile 5-fluoroindole scaffold for medicinal chemistry, supporting synthesis of selective α1A-adrenoceptor antagonists. - Available in multiple batch sizes with rigorous analytical certification; standard B2B procurement with global logistics support.

Molecular Formula C10H8FNO2
Molecular Weight 193,18 g/mole
CAS No. 443-73-2
Cat. No. B556500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroindole-3-acetic acid
CAS443-73-2
Synonyms5-Fluoroindole-3-aceticacid; 443-73-2; 2-(5-fluoro-1H-indol-3-yl)aceticacid; (5-fluoro-1H-indol-3-yl)aceticacid; NSC88616; 5-Fluoro-1H-indole-3-aceticacid; NSC-88616; SBB066676; 1h-indole-3-aceticacid,5-fluoro-; PubChem7277; AC1Q4NE6; NCIStruc1_000046; NCIStruc2_000019; CHEMBL82870; F4506_SIGMA; 5-fluoro-indol-3-aceticacid; 5-fluoro-indole-3-aceticacid; AC1L3X53; SCHEMBL2260803; 5-FLUOROINDOLE-3aceticacid; CTK1D6143; (5-fluoro-3-indolyl)aceticacid; GWLLOJBOPVNWNF-UHFFFAOYSA-N; MolPort-000-155-597; ZINC402910
Molecular FormulaC10H8FNO2
Molecular Weight193,18 g/mole
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)CC(=O)O
InChIInChI=1S/C10H8FNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
InChIKeyGWLLOJBOPVNWNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroindole-3-acetic acid (CAS 443-73-2) Procurement Guide: Halogenated Auxin Analog for Targeted Research


5-Fluoroindole-3-acetic acid (5-F-IAA) is a synthetic, fluorinated analog of the plant hormone indole-3-acetic acid (IAA). The substitution of a hydrogen atom with fluorine at the 5-position of the indole ring confers distinct physicochemical properties, including altered metabolic stability and receptor interaction profiles compared to the endogenous auxin [1]. This compound serves as a critical molecular probe for dissecting auxin signaling pathways and as a precursor in the development of peroxidase-activated prodrugs for targeted cancer therapy [2]. Its unique behavior necessitates careful selection over unsubstituted IAA or other halogenated analogs for specific research applications.

Why 5-Fluoroindole-3-acetic acid Cannot Be Replaced by Unsubstituted IAA or Other Halogenated Analogs


Despite belonging to the same class of indole-3-acetic acid derivatives, 5-F-IAA exhibits a paradoxical and unique activity profile that precludes simple substitution. Unlike the natural auxin IAA, 5-F-IAA is a poor substrate for horseradish peroxidase, yet upon activation, it generates significantly greater cytotoxicity [1]. In plant systems, it discriminates between distinct auxin signaling pathways in a manner not observed with IAA or other analogs like PEO-IAA, enabling precise interrogation of receptor function [2]. Therefore, experimental outcomes are highly contingent on the specific analog chosen; substituting 5-F-IAA with a closely related compound will likely yield divergent, and potentially misleading, results.

Quantitative Evidence of 5-Fluoroindole-3-acetic acid Differentiation vs. Indole-3-acetic Acid and Other Analogs


Differential Substrate Kinetics for Peroxidase-Mediated Activation

5-F-IAA is oxidized by horseradish peroxidase (HRP) compound I at a rate 10-fold slower than its parent compound, indole-3-acetic acid (IAA). This quantitative difference in substrate kinetics is a critical differentiation point [1].

Targeted Cancer Therapy Prodrug Activation Enzyme Kinetics Horseradish Peroxidase

Enhanced Cytotoxicity Following Enzymatic Activation

Despite being a poorer substrate for HRP, 5-F-IAA demonstrates substantially greater cytotoxicity than IAA upon enzymatic activation. In V79 hamster fibroblasts, the combination of 5-F-IAA and HRP resulted in potent cell killing, whereas the IAA/HRP combination was less effective [1].

Targeted Cancer Therapy Prodrug Cytotoxicity V79 Fibroblasts Peroxidase

Achievable In Vivo Tumor Exposure for Therapeutic Efficacy

In a murine carcinoma NT model, intraperitoneal administration of 5-F-IAA at 50 mg/kg achieved intratumoral concentrations of ~200 μM. The integrated area under the concentration-time curve (AUC) in tumors over 2 hours was ~20 mM·min, a value almost double the exposure required for 90-99% cell kill in sensitive human cancer cell lines like MCF7 (breast) and HT29 (colon) in vitro [1].

Pharmacokinetics Prodrug Cancer In Vivo Murine Model

Selective Activation of TIR1/AFB-Dependent Auxin Signaling Pathway

In Arabidopsis thaliana, 5-F-IAA selectively activates the TIR1/AFB auxin signaling pathway but fails to induce rapid protoplast swelling, a response associated with the ABP1 receptor pathway. In contrast, the analog PEO-IAA induces protoplast swelling but does not promote hypocotyl growth [1].

Auxin Signaling Plant Physiology Receptor Pharmacology ABP1 TIR1/AFB

Targeted Research Applications for 5-Fluoroindole-3-acetic acid Based on Validated Differentiation Evidence


Development of Peroxidase-Dependent Prodrugs for Targeted Cancer Therapy

Given its 10-fold slower oxidation by HRP yet paradoxically enhanced cytotoxicity compared to IAA [1], 5-F-IAA is the preferred prodrug candidate for systems where controlled activation and high cytotoxic payload are critical, such as antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT). Its in vivo tumor exposure profile supports further preclinical evaluation [1].

Pharmacological Dissection of Auxin Signaling Pathways in Plant Biology

The unique ability of 5-F-IAA to selectively activate the TIR1/AFB-mediated auxin signaling pathway while leaving the ABP1-mediated rapid response (protoplast swelling) unperturbed makes it an indispensable tool for researchers studying the molecular mechanisms of auxin perception and signal transduction [2]. This property allows for precise functional assignment of downstream responses to specific receptor pathways.

Synthesis of Selective Receptor Antagonists or Agonists

The 5-fluoroindole scaffold serves as a key intermediate in the design and synthesis of more complex molecules. Its demonstrated utility in generating novel tetrahydroprotoberberine derivatives as selective α1A-adrenoceptor antagonists highlights its value in medicinal chemistry for developing compounds with specific receptor subtype selectivity . The fluorine atom can enhance metabolic stability and binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoroindole-3-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.